

Application Note and Protocols for Researchers and Formulation Scientists

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Compound of Interest

Compound Name: 1,3-Di-tert-butylthiourea

Cat. No.: B1587059

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This guide provides a comprehensive overview of **1,3-Di-tert-butylthiourea**, a pivotal accelerator in the rubber industry. We will delve into its physicochemical properties, mechanistic action in vulcanization, and practical applications. Detailed experimental protocols are provided to enable researchers and industry professionals to effectively evaluate and implement this compound in their rubber formulations.

Introduction: The Role of Accelerators in Rubber Technology

Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.^[1] This process, discovered by Charles Goodyear, transforms the plastic, tacky raw polymer into a strong, elastic material with enhanced physical properties and resistance to environmental degradation.^{[1][2]}

However, vulcanization using sulfur alone is an extremely slow and inefficient process, requiring high temperatures and long curing times.^[3] To overcome these limitations, chemical additives known as vulcanization accelerators are incorporated into the rubber compound. These accelerators increase the rate of vulcanization, lower the required temperature and time, and improve the final properties and consistency of the vulcanized product (vulcanizate).^{[3][4]}

Among the various classes of accelerators, thiourea derivatives are recognized for their high efficiency.^[5] **1,3-Di-tert-butylthiourea** (DBTU) is a substituted thiourea that has garnered

interest for its specific and potent accelerating effects, particularly in specialty elastomers. Its bulky tert-butyl groups influence its solubility, reactivity, and interaction with the polymer matrix, offering unique advantages in certain applications.

Physicochemical Properties of 1,3-Di-tert-butylthiourea

A thorough understanding of the physical and chemical properties of an accelerator is fundamental to its correct application and handling.

Property	Value	Source
Chemical Name	1,3-Di-tert-butylthiourea	[6]
CAS Number	4041-95-6	
Molecular Formula	C ₉ H ₂₀ N ₂ S	[6]
Appearance	Colorless crystalline solid	[7]
Melting Point	Approximately 150-152 °C	[7]
Solubility	Soluble in most organic solvents (e.g., acetone); low solubility in water.	[7][8]

Mechanism of Action in Vulcanization

The primary function of **1,3-Di-tert-butylthiourea** is to actively participate in and catalyze the cross-linking reaction.[9] Its mechanism varies depending on the type of elastomer being vulcanized.

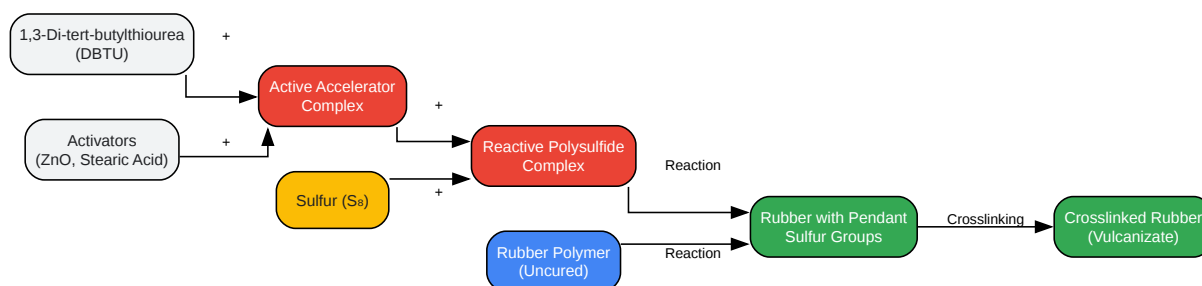
In Sulfur Vulcanization (e.g., NR, SBR, EPDM)

In conventional sulfur curing of diene rubbers, thiourea derivatives act as potent secondary accelerators.[2] The process is a complex series of chemical reactions involving the accelerator, activators (typically zinc oxide and stearic acid), sulfur, and the rubber polymer.

The proposed mechanism involves several key stages:

- **Formation of an Active Accelerator Complex:** The accelerator reacts with activators (ZnO and stearic acid) to form a zinc-accelerator complex.
- **Sulfur Activation:** This complex then reacts with elemental sulfur (typically in its S₈ ring form), breaking the ring and forming a complex containing reactive polysulfide chains.[9]
- **Formation of Crosslink Precursors:** The active polysulfidic complex reacts with the rubber molecule at the allylic positions (carbon atoms adjacent to a double bond), attaching a polysulfide pendant group to the polymer chain.
- **Crosslink Formation:** These pendant groups can then react with an adjacent rubber chain to form a stable sulfur crosslink (mono-, di-, or polysulfidic), completing the three-dimensional network.[9]

Thiourea molecules can stabilize free radical intermediates that form during the reaction, preventing undesirable side reactions and ensuring the vulcanization proceeds efficiently toward an ideal crosslinked structure.[9]



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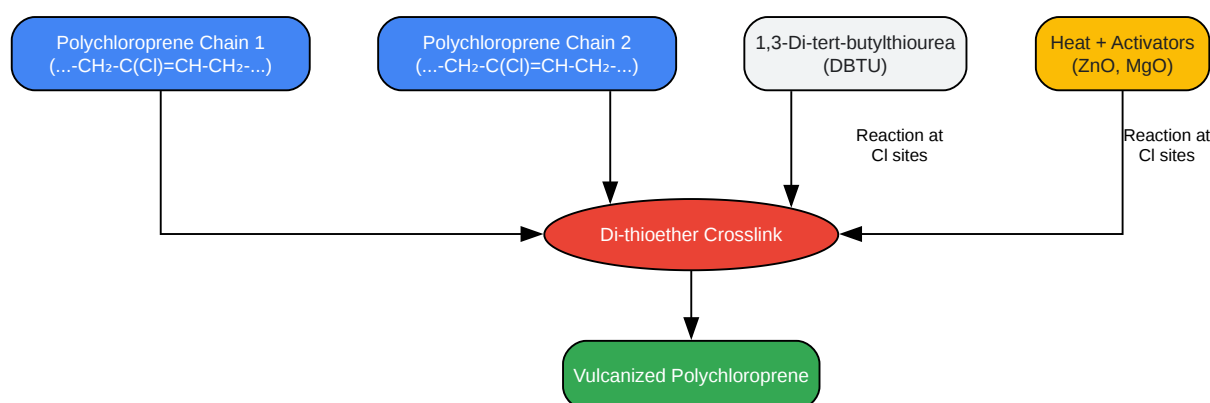
Caption: Proposed mechanism for sulfur vulcanization accelerated by DBTU.

In Non-Sulfur Vulcanization of Halogenated Rubbers (e.g., Polychloroprene)

For halogenated polymers like Polychloroprene (CR, Neoprene), the vulcanization mechanism is different as it does not typically rely on sulfur. Instead, metal oxides (ZnO and MgO) are used as the primary vulcanizing agents, and thiourea derivatives like DBTU act as highly effective primary accelerators.[10][11]

The mechanism is believed to proceed as follows:

- **Activation:** At vulcanization temperatures, the chlorine atoms on the polychloroprene backbone become active.
- **Nucleophilic Attack:** The highly reactive thiourea group in the DBTU molecule performs a nucleophilic substitution reaction with the active chlorine sites on the polymer chains.[10]
- **Crosslink Formation:** This reaction forms stable, covalent di-thioether crosslinks between polymer chains, creating a robust three-dimensional network.[10] Magnesium oxide (MgO) acts as an acid acceptor to neutralize any acidic byproducts generated during the reaction, which could otherwise interfere with the cure process.[10]



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Caption: Simplified mechanism of Polychloroprene vulcanization with DBTU.

Applications in Rubber Compounding

1,3-Di-tert-butylthiourea's unique structure makes it a versatile accelerator.

- **Primary Accelerator for Polychloroprene (CR):** DBTU is considered a fast-acting vulcanization accelerator for chloroprene rubber.^[12] It provides rapid cures and helps produce vulcanizates with excellent tensile strength and low permanent deformation.^[5] Its performance is often compared to other common thiourea accelerators like Ethylene Thiourea (ETU) and Diethylthiourea (DETU).^{[11][12]}
- **Secondary Accelerator for General-Purpose Rubbers:** In rubbers like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene-Propylene-Diene Monomer (EPDM), DBTU functions as an effective secondary accelerator.^[2] It is used in small quantities to activate primary accelerators (such as those from the thiazole or sulfenamide classes), leading to faster cure rates and higher crosslink densities.^[4]
- **Antidegradant Properties:** Beyond acceleration, DBTU also exhibits antioxidant properties, helping to protect rubber articles from degradation caused by environmental factors like heat and oxygen.^[7]

Typical Dosage Levels

The optimal concentration of DBTU depends on the polymer, the other ingredients in the formulation, and the desired cure properties.

Elastomer Type	Role	Typical Dosage (phr*)
Polychloroprene (CR)	Primary Accelerator	0.5 - 2.0
Natural Rubber (NR)	Secondary Accelerator	0.1 - 0.5
Styrene-Butadiene Rubber (SBR)	Secondary Accelerator	0.1 - 0.5
EPDM	Secondary Accelerator	0.5 - 1.5

*phr = parts per hundred rubber

Experimental Protocol: Evaluation of DBTU in a Model SBR Formulation

This protocol provides a step-by-step methodology for assessing the impact of **1,3-Di-tert-butylthiourea** on the curing behavior and physical properties of a standard rubber compound.

Objective

To quantify the effect of **1,3-Di-tert-butylthiourea** as a secondary accelerator on the scorch safety, cure rate, and final mechanical properties of a carbon black-filled Styrene-Butadiene Rubber (SBR) compound.

Materials & Equipment

- Raw Materials: SBR (e.g., SBR 1502), N330 Carbon Black, Zinc Oxide (ZnO), Stearic Acid, Sulfur, TBBS (a primary sulfenamide accelerator), **1,3-Di-tert-butylthiourea** (DBTU).
- Equipment: Two-roll mill or laboratory internal mixer, Moving Die Rheometer (MDR), Compression molding press, Tensile testing machine (ASTM D412), Shore A durometer (ASTM D2240).

Formulation

Two compounds will be prepared: a control with only a primary accelerator and an experimental compound including DBTU.

Ingredient	Control (phr)	Experimental (phr)	Function
SBR 1502	100	100	Base Polymer
N330 Carbon Black	50	50	Reinforcing Filler
Zinc Oxide	5	5	Activator
Stearic Acid	2	2	Activator/Dispersant
TBBS	1.2	1.2	Primary Accelerator
1,3-Di-tert-butylthiourea	-	0.3	Secondary Accelerator
Sulfur	1.8	1.8	Curing Agent

Procedure

Caption: Experimental workflow for evaluating DBTU performance.

- Compounding (Mixing):
 - Set the two-roll mill friction ratio to ~1:1.2 and the roll temperature to 50-60°C.
 - Step 1 (Mastication): Pass the SBR through the mill nip several times until a smooth band is formed. This reduces the polymer's viscosity.
 - Step 2 (Activator Incorporation): Add the Zinc Oxide and Stearic Acid to the rubber band. Allow them to disperse fully.
 - Step 3 (Filler Incorporation): Add the N330 carbon black in increments, ensuring complete dispersion after each addition. This is crucial for achieving good reinforcement.
 - Step 4 (Accelerator Addition): Add the TBBS and, for the experimental compound, the DBTU. Disperse thoroughly.
 - Step 5 (Curing Agent Addition): Finally, add the sulfur. Keep the milling time and temperature low at this stage to prevent premature vulcanization (scorch).
 - Homogenize the compound by cutting and blending it on the mill several times. Sheet off the final compound at a thickness of ~2 mm.
- Curing Characteristics Analysis (Rheometry):
 - Using an MDR set at a standard vulcanization temperature (e.g., 160°C), test a small sample of the uncured compound.
 - Record the following parameters:
 - ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
 - MH (Maximum Torque): Proportional to the stiffness or crosslink density of the fully cured compound.

- ts2 (Scorch Time): The time taken for a 2-unit rise in torque above ML. This indicates the processing safety window.
- t90 (Optimum Cure Time): The time to reach 90% of the maximum torque. This is used as the standard time for press curing.
- Vulcanization (Press Curing):
 - Place the sheeted compound into a 2 mm thick mold.
 - Cure the sheet in a compression press at 160°C for the t90 time determined from the rheometer.
 - Cool the mold rapidly in water before demolding the vulcanized rubber sheet.
- Physical Property Testing:
 - Allow the vulcanized sheets to condition at room temperature for at least 24 hours before testing.
 - Hardness: Measure the Shore A hardness at several points on the sheet using a durometer according to ASTM D2240.
 - Tensile Properties: Cut dumbbell-shaped test pieces from the sheet. Test them using a tensile tester according to ASTM D412 to determine:
 - Tensile Strength (MPa)
 - Elongation at Break (%)
 - Modulus at 100% and 300% elongation (MPa)

Data Presentation and Interpretation

The results from the control and experimental batches should be tabulated for clear comparison.

Parameter	Unit	Control (TBBS only)	Experimental (TBBS + DBTU)	Interpretation of Change with DBTU
Rheometer @ 160°C				
ML	dN.m	1.5	1.5	No significant change expected.
MH	dN.m	18.0	20.5	Increase: Higher crosslink density.
ts2	min	3.5	2.8	Decrease: Reduced scorch safety.
t90	min	12.0	8.5	Decrease: Faster cure rate.
Physical Properties				
Hardness	Shore A	65	68	Increase: Consistent with higher crosslink density.
Tensile Strength	MPa	20.0	22.0	Increase: Improved strength due to better cure state.
Elongation at Break	%	450	400	Decrease: Typical trade-off with increased hardness/modulus.
Modulus @ 300%	MPa	12.0	14.5	Increase: Higher stiffness,

confirming
increased
crosslinking.

Interpretation: The addition of **1,3-Di-tert-butylthiourea** as a secondary accelerator is expected to significantly increase the cure rate (lower t90) and the state of cure (higher MH). This translates to vulcanizates with higher hardness, modulus, and tensile strength. The primary trade-off is a reduction in scorch time (ts2), which requires careful management during processing to avoid premature curing.

Safety and Handling

1,3-Di-tert-butylthiourea may be harmful if inhaled or in contact with skin.[\[7\]](#) When handling the substance, appropriate personal protective equipment (PPE) should be used, including:

- Protective gloves
- Safety glasses
- Protective clothing

Operations should be conducted in a well-ventilated area, and measures should be taken to avoid breathing dust.[\[7\]](#)

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